1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is an organic compound with the molecular formula C14H12Br2. It is also known by other names such as 1,2-Dibromo-1,2-diphenylethane and Stilbene dibromide . This compound is characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 3-methylbenzene groups. It is a derivative of ethane and benzene, making it a significant compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) typically involves the bromination of ethane derivatives. One common method involves the reaction of 1,2-dibromoethane with 3-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants, 1,2-dibromoethane and 3-methylbenzene, are fed into the reactor where they undergo bromination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form ethane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethane derivatives, while reduction reactions can produce ethane with different functional groups .
Scientific Research Applications
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-1,2-diphenylethane: Similar in structure but lacks the methyl groups on the benzene rings.
Stilbene dibromide: Another derivative of ethane and benzene with similar bromination.
α,α-Dibromobibenzyl: Similar backbone but different substituents on the benzene rings
Uniqueness
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(3-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
74844-03-4 |
---|---|
Molecular Formula |
C16H16Br2 |
Molecular Weight |
368.11 g/mol |
IUPAC Name |
1-[1,2-dibromo-2-(3-methylphenyl)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 |
InChI Key |
NVHRSVWSBNUQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.